molecular formula C18H18N2O3 B13053926 (1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol

(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol

Cat. No.: B13053926
M. Wt: 310.3 g/mol
InChI Key: HTHJTMCUAPISFM-CKDUKDRZSA-N
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Description

The compound (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is a complex organic molecule characterized by its biphenyl structure and multiple methoxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of methoxyimino groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methoxyimino groups to amines.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing critical roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl amines.

Scientific Research Applications

Chemistry

In chemistry, (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its methoxyimino groups make it a useful tool for investigating biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different functional groups, such as:

  • 4-biphenylcarboxylic acid
  • 4-biphenylmethanol
  • 4-biphenylamine

Uniqueness

What sets (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18N2O3/c1-22-19-12-17(13-20-23-2)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,1-2H3/b17-12+,20-13-

InChI Key

HTHJTMCUAPISFM-CKDUKDRZSA-N

Isomeric SMILES

CON/C=C(\C=N/OC)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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